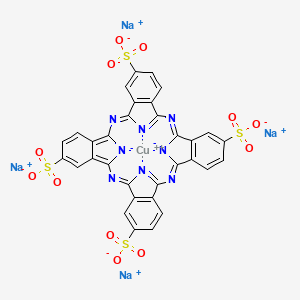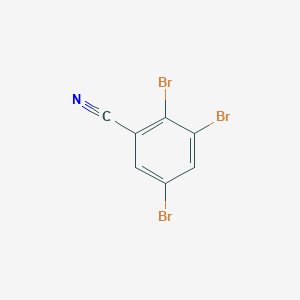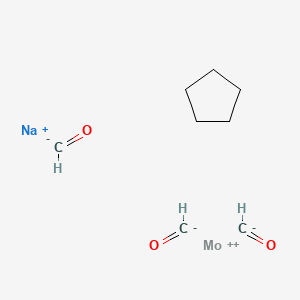
Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt is a complex organic compound with the molecular formula C₃₂H₁₂CuN₈O₁₂S₄Na₄. It is a derivative of copper phthalocyanine, a well-known blue pigment, and is characterized by the presence of four sulfonic acid groups, each neutralized by a sodium ion. This compound is widely used in various applications due to its unique chemical and physical properties, including its stability, solubility in water, and vibrant color.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt typically involves the sulfonation of copper phthalocyanine The process begins with the reaction of phthalic anhydride, urea, and copper chloride to form copper phthalocyanineThe final step involves neutralizing the sulfonic acid groups with sodium hydroxide to form the tetrasodium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and stringent quality control measures ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its electronic structure and color properties.
Reduction: Reduction reactions can alter the oxidation state of the copper center, affecting the compound’s stability and reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often employed under mild conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered color properties, while substitution reactions can yield a variety of functionalized phthalocyanine derivatives .
科学的研究の応用
Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt has a wide range of scientific research applications:
作用機序
The mechanism of action of copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt involves its ability to interact with light and generate reactive oxygen species. Upon light irradiation, the compound undergoes electronic excitation, leading to the formation of singlet oxygen and other reactive species. These reactive oxygen species can induce oxidative damage to cellular components, making the compound effective in photodynamic therapy . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, which are susceptible to oxidative damage .
類似化合物との比較
Similar Compounds
Copper phthalocyanine: The parent compound without sulfonic acid groups, used primarily as a pigment.
Nickel phthalocyanine-tetrasulfonic acid tetrasodium salt: A similar compound with nickel instead of copper, used in similar applications but with different electronic properties.
Iron phthalocyanine-tetrasulfonic acid tetrasodium salt: Another similar compound with iron, used as a catalyst in various chemical reactions.
Uniqueness
Copper phthalocyanine-2,9,16,24-tetrasulfonic acid tetrasodium salt is unique due to its combination of stability, solubility in water, and vibrant color. The presence of sulfonic acid groups enhances its solubility and allows for a wider range of applications compared to the parent compound. Additionally, the copper center provides specific electronic properties that make it suitable for use in catalysis and photodynamic therapy .
特性
CAS番号 |
68239-53-2 |
|---|---|
分子式 |
C32H12CuN8O12S4.4Na C32H12CuN8Na4O12S4 |
分子量 |
984.3 g/mol |
IUPAC名 |
copper;tetrasodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,34-tetrasulfonate |
InChI |
InChI=1S/C32H16N8O12S4.Cu.4Na/c41-53(42,43)13-1-5-17-21(9-13)29-34-25(17)33-26-18-6-2-15(55(47,48)49)11-23(18)31(35-26)40-32-24-12-16(56(50,51)52)4-8-20(24)28(39-32)38-30-22-10-14(54(44,45)46)3-7-19(22)27(36-29)37-30;;;;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;;;;/q-2;+2;4*+1/p-4 |
InChIキー |
VKQSKQDKPZZMDU-UHFFFAOYSA-J |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=CC(=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)S(=O)(=O)[O-])C9=C4C=CC(=C9)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)




![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)





![4-Bromo-5-[(4-methoxyphenyl)methoxymethyl]-1,3-dimethyl-pyrazole](/img/structure/B12099797.png)
